Resveratrol (3,5,4'-trihydroxystilbene) is a polyphenolic phytoalexin. It is a stilbenoid, a derivate of stilbene, and is produced in plants with the help of the enzyme stilbene synthase. It exists as cis-(Z) and trans-(E) isomers. The trans- form can undergo isomerisation to the cis- form when heated or exposed to ultraviolet irradiation. In a 2004 issue of Science, Dr. Sinclair of Harvard University said resveratrol is not an easy molecule to protect from oxidation. It has been claimed that it is readily degraded by exposure to light, heat, and oxygen. However, studies find that Trans-resveratrol undergoes negligible oxidation in normal atmosphere at room temperature.
Resveratrol is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. Resveratrol use has not been associated with serum enzyme elevations or with clinically apparent liver injury.
Resveratrol is a natural product found in Humulus lupulus, Malus, and other organisms with data available.
Resveratrol is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. Resveratrol induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)
Resveratrol is a metabolite found in or produced by Saccharomyces cerevisiae.
A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.
Resveratrol
CAS No.: 501-36-0
Cat. No.: VC0548253
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 501-36-0 |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol |
Standard InChI | InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ |
Standard InChI Key | LUKBXSAWLPMMSZ-OWOJBTEDSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O |
SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O |
Appearance | Light yellow solid powder |
Colorform | Off-white powder from methanol |
Melting Point | 253-255 °C MP: 261 °C (decomposes) 254 °C |
Chemical Structure and Natural Sources of Resveratrol
Resveratrol (3,5,4′-trihydroxy-trans-stilbene) belongs to the stilbene class of polyphenols, characterized by two phenolic rings connected by a styrene double bond. Its molecular formula is , with a molar mass of 228.25 g/mol. The compound exists in two isomeric forms: trans-resveratrol, which is biologically active, and cis-resveratrol, which exhibits limited stability and potency .
Dietary Sources and Bioavailability
Resveratrol is synthesized in plants as a phytoalexin in response to stress, pathogens, or UV radiation. Primary dietary sources include:
Source | Resveratrol Content (mg/kg) |
---|---|
Red grapes | 0.1–14.3 |
Red wine | 0.2–5.8 (per liter) |
Peanuts | 0.02–1.28 |
Blueberries | 0.02–0.6 |
Polygonum cuspidatum | Up to 1,200 |
Despite its presence in these foods, oral bioavailability is low (~20%) due to rapid metabolism in the liver and intestines . Strategies to enhance absorption, such as nanoparticle encapsulation or co-administration with piperine, are under investigation.
Molecular Mechanisms of Action
Resveratrol exerts its effects through modulation of multiple signaling pathways, targeting enzymes, transcription factors, and epigenetic regulators.
Antioxidant and Anti-Inflammatory Pathways
Resveratrol scavenges reactive oxygen species (ROS) such as hydroxyl radicals () and superoxide () via direct electron transfer . It upregulates endogenous antioxidants like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which binds to antioxidant response elements (ARE) . Concurrently, it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB translocation .
SIRT1 and AMPK Activation
Resveratrol is a potent activator of sirtuin 1 (SIRT1), a NAD+-dependent deacetylase linked to longevity and metabolic regulation. By enhancing SIRT1 activity, resveratrol promotes mitochondrial biogenesis via peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) . It also activates AMP-activated protein kinase (AMPK), restoring energy homeostasis in conditions like obesity and insulin resistance .
Vascular Protection
Resveratrol improves endothelial function by increasing nitric oxide (NO) bioavailability through endothelial NO synthase (eNOS) phosphorylation . It reduces arterial stiffness by downregulating adhesion molecules (VCAM-1, ICAM-1) and inhibiting smooth muscle cell proliferation via the PI3K/Akt/mTOR pathway .
Clinical Research Findings
Cardiovascular Health
Clinical trials demonstrate resveratrol’s cardioprotective effects:
These studies highlight dose-dependent improvements in flow-mediated dilation (FMD) and blood pressure, particularly in diabetic cohorts .
Glucose Regulation and Diabetes
Resveratrol enhances insulin sensitivity by upregulating GLUT4 translocation and inhibiting phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis . A meta-analysis of 11 RCTs reported a 0.34 mmol/L reduction in fasting glucose (95% CI: -0.49 to -0.19; p<0.001) with doses ≥300 mg/day .
Neuroprotection
In a 52-week trial, resveratrol (1,000 mg/day) slowed hippocampal atrophy in Alzheimer’s patients by 33% (p=0.023) compared to placebo . Mechanistically, it reduces β-amyloid aggregation and tau hyperphosphorylation via SIRT1-mediated deacetylation .
Future Research Directions
Key knowledge gaps include:
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